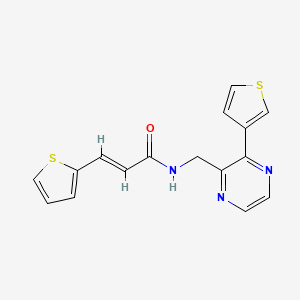

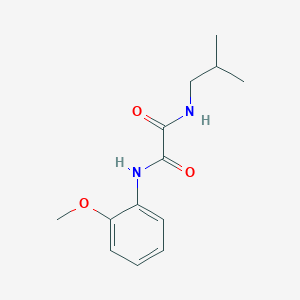

![molecular formula C14H12ClN5O2 B2664447 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034353-57-4](/img/structure/B2664447.png)

2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a derivative of 1,2,4-triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the heterocyclization of substituted-amino-1,2,4-triazoles with bifunctional compounds under different experimental settings . For instance, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis

1,2,4-Triazole, the core structure in the given compound, exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The crystal structure of related compounds has been solved using direct methods by employing SHELXS-97 and the refinement against F2 was carried out using SHELXL-18 .Chemical Reactions Analysis

Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring .科学的研究の応用

Synthesis and Biological Activity

Antiproliferative Activity : Compounds containing [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, closely related to 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, have been synthesized and studied for their antiproliferative activity. These derivatives inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Structural Analysis and Drug Design : Structural analysis and density functional theory (DFT) calculations of similar pyridazine analogs provide insights into their molecular properties. These studies contribute to understanding the pharmaceutical importance of these compounds (Sallam et al., 2021).

Antimicrobial and Antiviral Research

Antimicrobial Evaluation : Research on thienopyrimidine derivatives, which are structurally related, has shown pronounced antimicrobial activity. This indicates the potential of similar compounds in antibacterial and antifungal applications (Bhuiyan et al., 2006).

Antiviral Activity : Benzamide-based pyrazoles and triazoles, structurally akin to this compound, have shown remarkable antiavian influenza virus activity. This suggests the potential of similar compounds for antiviral research (Hebishy et al., 2020).

Chemical Synthesis and Drug Development

Novel Synthesis Methods : Innovative synthesis methods for benzamide-based heterocycles, which could include compounds like this compound, are crucial in drug development and medicinal chemistry (Liu et al., 2012).

Role in Anticonvulsant Drugs : Similar compounds have been synthesized and tested for anticonvulsant activity, suggesting the potential use of this compound in developing anticonvulsant drugs (Kelley et al., 1995).

作用機序

While the specific mechanism of action for the given compound is not directly available, triazole compounds are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They have been found in a wide range of pharmaceutical drugs with various therapeutic effects .

将来の方向性

Triazoles have been the focus of renewed interest among organic and medicinal chemists due to their versatile biological activities . The advancement of novel potential drug candidates having better efficacy and selectivity is an ongoing research area . The design and synthesis of new triazole derivatives based on molecular hybridization approach is a promising future direction .

特性

IUPAC Name |

2-chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-22-13-7-6-11-17-18-12(20(11)19-13)8-16-14(21)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJBPCLJHGVYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

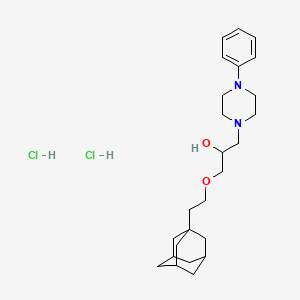

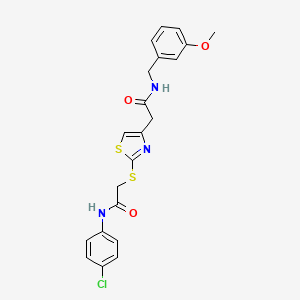

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)

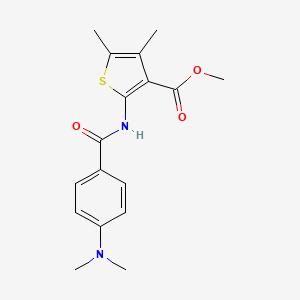

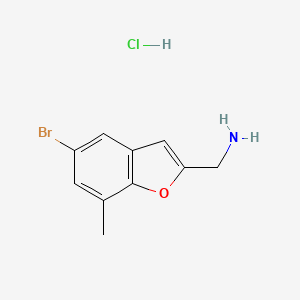

![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)

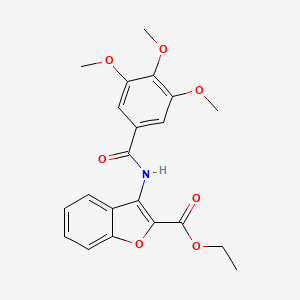

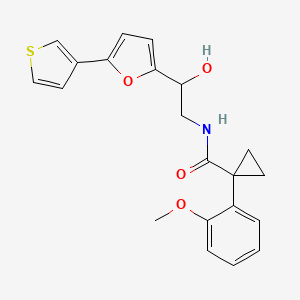

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)

![N-cyclopentyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2664378.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)